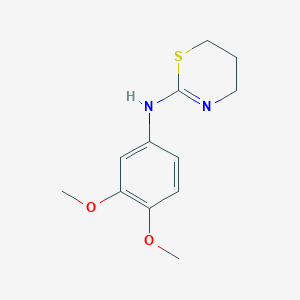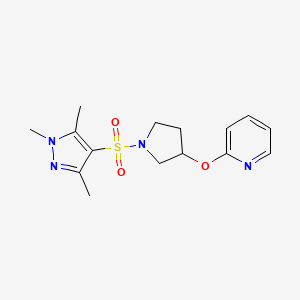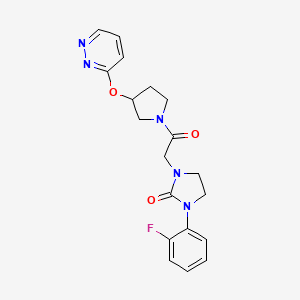![molecular formula C19H15F3N4OS2 B2592926 3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847400-89-9](/img/structure/B2592926.png)
3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((4-methyl-5-((4-(trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one is a useful research compound. Its molecular formula is C19H15F3N4OS2 and its molecular weight is 436.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer and Antimicrobial Potential
- Anticancer Properties: Thiazole derivatives, similar in structure to the specified compound, have demonstrated potential in anticancer activities. For instance, derivatives of thiazole have been found to exhibit significant anticancer activities against various human tumor cell lines (Küçükgüzel et al., 2013).
- Antimicrobial Activities: Thiazole and triazole derivatives have been noted for their antimicrobial properties, suggesting potential use in combating bacterial and fungal infections (Tay et al., 2022).
Oxidative Stress Mitigation
- Prevention of Ethanol-induced Oxidative Stress: Certain thiazole-triazole compounds have shown effectiveness in preventing ethanol-induced oxidative stress in mouse brain and liver, indicating potential therapeutic applications for oxidative stress-related conditions (Aktay et al., 2005).
Material Science Applications
- UV Protection and Antimicrobial Coating: Thiazole azodyes, which may include derivatives similar to the specified compound, have been used for UV protection and imparting antimicrobial properties to cotton fabrics. This showcases their potential in material science, particularly in textile processing (Mohamed et al., 2020).
Corrosion Inhibition
- Steel Corrosion Inhibition: Derivatives of benzothiazole have been found effective as corrosion inhibitors for steel in acidic environments, highlighting their potential in industrial applications (Hu et al., 2016).
Mechanism of Action
Target of action
The compound contains a trifluoromethyl group , which is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .
Mode of action
Compounds containing a trifluoromethyl group often interact with their targets through the formation of hydrogen bonds, dipole-dipole interactions, and van der waals forces .
Biochemical pathways
Without specific information on the compound, it’s difficult to predict the exact biochemical pathways it might affect. Compounds with similar structures have been found to have diverse biological activities .
Pharmacokinetics
The presence of the trifluoromethyl group can influence these properties by increasing the compound’s lipophilicity, which can enhance its absorption and distribution .
Result of action
Compounds with similar structures have been found to have diverse biological activities, including antiviral, anti-inflammatory, and anticancer activities .
Action environment
The trifluoromethyl group can increase the compound’s stability and resistance to metabolic degradation, which can influence its action, efficacy, and stability .
Properties
IUPAC Name |
3-[[4-methyl-5-[[4-(trifluoromethyl)phenyl]methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F3N4OS2/c1-25-16(10-26-14-4-2-3-5-15(14)29-18(26)27)23-24-17(25)28-11-12-6-8-13(9-7-12)19(20,21)22/h2-9H,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBOZQZAXXXULKP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC2=CC=C(C=C2)C(F)(F)F)CN3C4=CC=CC=C4SC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F3N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(3-chloro-2-methylphenyl)-2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetamide](/img/structure/B2592843.png)





![2-[1-(3-chloro-2-cyanophenyl)-1H-pyrrol-2-yl]-N,N-dimethyl-2-oxoacetamide](/img/structure/B2592853.png)
![N-(2-ethoxyphenyl)-2-(6-(4-ethoxyphenyl)imidazo[2,1-b]thiazol-3-yl)acetamide](/img/structure/B2592855.png)




![4-bromo-N-(4-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)benzamide](/img/structure/B2592865.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2592866.png)
